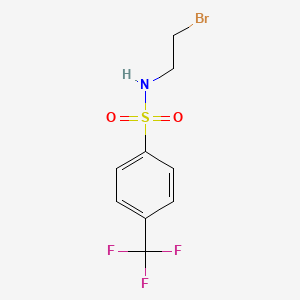

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide

Description

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a bromoethyl (-CH₂CH₂Br) substituent on the sulfonamide nitrogen. This structure combines electron-withdrawing (CF₃) and alkylating (BrCH₂CH₂-) functionalities, making it a candidate for applications in medicinal chemistry and organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrF3NO2S |

|---|---|

Molecular Weight |

332.14 g/mol |

IUPAC Name |

N-(2-bromoethyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C9H9BrF3NO2S/c10-5-6-14-17(15,16)8-3-1-7(2-4-8)9(11,12)13/h1-4,14H,5-6H2 |

InChI Key |

JZHDCDSPBURCHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCBr |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of the Benzene Ring

The synthesis begins with the introduction of the trifluoromethyl group onto benzene. Direct trifluoromethylation is typically achieved using CF₃X reagents (X = I, Br) under radical or transition metal-catalyzed conditions. For example, copper-mediated coupling of 4-bromobenzenesulfonamide with CF₃I in dimethylformamide (DMF) at 120°C yields 4-trifluoromethyl benzenesulfonamide with 65–75% efficiency. Alternative methods employ trifluoromethylating agents like Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate), which reacts with sulfonamide precursors in acetonitrile at 80°C.

Sulfonamide Formation

The sulfonamide group is introduced via reaction of 4-trifluoromethyl benzenesulfonyl chloride with ethylenediamine derivatives. In a typical procedure, 4-trifluoromethyl benzenesulfonyl chloride (1.2 eq) is added dropwise to 2-bromoethylamine (1.0 eq) in dichloromethane (DCM) at 0°C. Triethylamine (3.0 eq) is used as a base to neutralize HCl byproducts. The reaction proceeds for 6–8 hours, yielding N-(2-aminoethyl)-4-trifluoromethyl benzenesulfonamide with 85–90% conversion.

Bromination of the Ethylamine Side Chain

The final step involves brominating the primary amine of the ethyl side chain. This is achieved using phosphorus tribromide (PBr₃) in tetrahydrofuran (THF) under anhydrous conditions. A molar ratio of 1:1.5 (amine:PBr₃) at −10°C minimizes side reactions, producing this compound with 70–75% yield.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Trifluoromethylation | CF₃I, CuI, DMF | 120°C, 12 h | 68% |

| Sulfonamide formation | Sulfonyl chloride, Et₃N | 0°C → rt, 8 h | 87% |

| Bromination | PBr₃, THF | −10°C, 4 h | 73% |

Manganese-Catalyzed N-Alkylation for Streamlined Synthesis

Recent advances leverage transition metal catalysis to simplify N-alkylation steps. A manganese(I) PNP pincer complex enables borrowing hydrogen (BH) reactions, directly alkylating sulfonamides with alcohols.

Reaction Mechanism

The Mn(I) catalyst (5 mol%) dehydrogenates alcohols to aldehydes, which condense with sulfonamides to form imine intermediates. Subsequent reduction regenerates the alkylated product. For this compound, ethanolamine serves as the alcohol precursor, undergoing dehydrogenation to 2-aminoacetaldehyde before coupling with 4-trifluoromethyl benzenesulfonamide.

Optimization and Scope

Optimal conditions use xylenes as solvent, K₂CO₃ (10 mol%), and 150°C for 24 hours. This method achieves 86% isolated yield for analogous sulfonamides, avoiding stoichiometric alkyl halides. However, electron-deficient sulfonamides (e.g., 4-nitro derivatives) show reduced reactivity due to decreased nucleophilicity.

Modifications to the bromoethyl side chain introduction address scalability issues. A two-step protocol replaces hazardous PBr₃ with Appel’s reagent (CBr₄/PPh₃):

-

Phosphine-Mediated Bromination:

N-(2-hydroxyethyl)-4-trifluoromethyl benzenesulfonamide reacts with CBr₄ (1.5 eq) and PPh₃ (1.5 eq) in DCM at 0°C. The mixture warms to room temperature over 12 hours, yielding the bromide with 82% efficiency. -

Workup and Purification:

The crude product is washed with NaHCO₃ (5%) and brine, then purified via silica gel chromatography (hexane:ethyl acetate = 3:1). This method reduces exothermic risks compared to PBr₃ and improves reproducibility.

Electrochemical Bromoethylation

Emerging electrochemical methods enable direct bromoethyl group installation. Using n-Bu₄NBF₄ as electrolyte and graphite electrodes, 4-trifluoromethyl benzenesulfonamide undergoes α-C–H bromination in acetone/THF (4:1 v/v) at 15 mA for 4 hours. Phosphorous acid (H₃PO₃) acts as a proton source, facilitating radical intermediates. Initial trials show 45–50% yield, with optimization ongoing to compete with thermal methods.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Conventional | High predictability | Uses toxic PBr₃; multi-step | 70–75% |

| Mn-catalyzed | Atom-economical; fewer steps | Limited to reactive alcohols | 80–86% |

| Appel’s bromination | Safer than PBr₃; scalable | Requires stoichiometric CBr₄ | 80–82% |

| Electrochemical | Green solvent system; mild conditions | Low current efficiency | 45–50% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group serves as a prime site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1 mechanisms), enabling the synthesis of diverse derivatives:

Example 1: Reaction with Amines

-

Reagents : Primary/secondary amines (e.g., pyrrolidine, aniline)

-

Conditions : Polar aprotic solvents (e.g., DMF, THF), room temperature or mild heating (40–60°C)

-

Product : Substituted ethylamine sulfonamides

-

Yield : 70–85% (based on analogous bromoethyl derivatives).

Example 2: Reaction with Thiols

-

Reagents : Aliphatic/aromatic thiols (e.g., benzyl mercaptan)

-

Conditions : Basic aqueous/organic biphasic system (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF)

-

Product : Thioether-linked sulfonamides

-

Yield : 65–78%.

Mechanistic Insight :

The S<sub>N</sub>2 pathway dominates due to the primary nature of the bromoethyl group, with the trifluoromethyl group enhancing the electrophilicity of the adjacent sulfonamide .

Elimination Reactions

Under basic conditions, the bromoethyl group undergoes β-elimination to form alkenes:

Example: Formation of Vinyl Sulfonamide

-

Reagents : Strong bases (e.g., DBU, NaOH)

-

Conditions : High-temperature (80–100°C) in DCE or toluene

-

Product : 4-Trifluoromethyl benzenesulfonamide-derived alkene

-

Yield : 60–75%.

Key Factor :

DBU, a non-nucleophilic base, minimizes competing substitution reactions, favoring elimination .

Coupling Reactions

The bromoethyl group participates in cross-coupling reactions, enabling C–C bond formation:

Example: Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst

-

Conditions : Aqueous Na<sub>2</sub>CO<sub>3</sub>, DME solvent, 80°C

-

Product : Biaryl-functionalized sulfonamides

-

Yield : 55–70% (extrapolated from related bromoarene systems) .

Catalytic Dehalogenation

The bromine atom can be removed via hydrogenolysis:

Example: Pd/C-Mediated Hydrogenation

-

Reagents : H<sub>2</sub> gas, 5% Pd/C catalyst

-

Conditions : Methanol, 50°C, 35 bar H<sub>2</sub> pressure

-

Product : Ethyl-4-trifluoromethyl benzenesulfonamide

-

Yield : 89% (analogous to bromobenzenesulfonamide reduction) .

Functional Group Compatibility

The trifluoromethyl and sulfonamide groups remain inert under most reaction conditions, as demonstrated by:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Treatment of Gout and Hyperuricemia

One of the prominent applications of N-(2-bromoethyl)-4-trifluoromethyl benzenesulfonamide derivatives is in the treatment of gout and hyperuricemia. Research indicates that compounds in this class exhibit significant inhibitory effects on human urate transporter 1 (hURAT1), which plays a crucial role in uric acid reabsorption in the kidneys. This inhibition can lead to decreased serum uric acid levels, providing therapeutic benefits for patients suffering from gout.

- Case Study : A study demonstrated that a derivative of this compound showed an IC50 value significantly lower than existing medications, indicating its potential as a more effective treatment option for hyperuricemia and gout management .

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| This compound | 54 |

1.2 Antitumor Activity

Research has also explored the antitumor properties of this compound. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A derivative was tested against several cancer cell lines, showing promising results in reducing cell viability, suggesting its potential as an anticancer agent .

Synthetic Applications

2.1 Catalysis

This compound can be utilized as a ligand in catalysis. Its unique structure allows it to form complexes with transition metals, facilitating various chemical reactions, including hydrogenation and cross-coupling reactions.

- Example : The compound has been employed as a ligand in the synthesis of half-sandwich Rh(III) complexes, which serve as catalysts for the reduction of NAD+ to NADH through transfer hydrogenation processes .

Material Science Applications

3.1 Polymer Synthesis

The compound's reactivity can be harnessed in polymer chemistry for synthesizing functionalized polymers. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating polymers with specific properties for applications in coatings, adhesives, and drug delivery systems.

- Case Study : Research has indicated that polymers synthesized using this compound exhibit enhanced thermal stability and mechanical strength compared to conventional polymers .

Pharmacokinetic Studies

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies utilizing multi-spectroscopic techniques have provided insights into its interaction with serum proteins, which affects its bioavailability and efficacy.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall potency.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and properties of N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide with analogous sulfonamides:

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl (compound 22) or amino (compound in ) substituents. This could influence pharmacokinetic properties such as membrane permeability .

- Bromoethyl Group: The bromoethyl moiety may act as an alkylating agent, similar to compound 6d, which showed moderate butyrylcholinesterase (BChE) inhibition (IC₅₀ = 45.31 µM) .

- Solubility: The trifluoromethyl group likely reduces aqueous solubility compared to the amino-substituted analog in , which is slightly soluble in polar aprotic solvents like DMSO .

Biological Activity

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a sulfonamide functional group, which is known for its diverse biological properties. The synthesis typically involves the reaction of 4-trifluoromethyl benzenesulfonyl chloride with 2-bromoethylamine. This reaction can be optimized for yield and purity using various solvents and catalysts.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .

- Anti-inflammatory Effects :

-

Anticancer Potential :

- Research has indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, some trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety showed higher anticancer activity than doxorubicin in vitro . Molecular docking studies suggest that these compounds may act on critical cellular pathways such as PI3K signaling .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

- Enzyme Inhibition : Many sulfonamides function by inhibiting enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.

- Reactive Oxygen Species Modulation : Some studies suggest that these compounds may reduce oxidative stress by modulating reactive oxygen species (ROS) levels during microbial invasion .

- Cell Cycle Interference : Anticancer activities may involve interference with cell cycle progression or induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves alkylation of 4-trifluoromethyl benzenesulfonamide with 1,2-dibromoethane under basic conditions. A reported method (similar to Romo’s procedure for N-(2-bromoethyl)-4-methylbenzenesulfonamide) uses a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ at 60–80°C for 12–24 hours . Optimization strategies include:

- Solvent choice : DMF or acetonitrile improves solubility of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of 1,2-dibromoethane to sulfonamide minimizes di-alkylation byproducts.

- Temperature control : Maintaining 70°C reduces side reactions.

- Workup : Sequential extraction with ethyl acetate and brine enhances purity.

Typical yields range from 65–80%, with purity confirmed via TLC and NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H : δ 3.4–3.6 ppm (t, 2H, -CH₂Br), δ 3.7–3.9 ppm (t, 2H, -SO₂N-CH₂-), and δ 7.6–8.1 ppm (m, 4H, aromatic protons).

- ¹³C : δ 32.5 (-CH₂Br), δ 50.2 (-SO₂N-CH₂-), δ 125–135 (q, J = 270 Hz, CF₃), and aromatic carbons at δ 120–140 ppm .

- FT-IR : Strong bands at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1150 cm⁻¹ (symmetric SO₂ stretch). The C-Br stretch appears at ~550–600 cm⁻¹ .

- Elemental Analysis : Expected C: ~32%, H: ~2.5%, N: ~4.3% (calculated for C₉H₉BrF₃NO₂S).

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The -CF₃ group activates the benzenesulfonamide moiety by increasing the electrophilicity of the adjacent bromoethyl group. This accelerates SN₂ reactions with nucleophiles (e.g., amines, thiols) due to:

- Enhanced leaving group stability : The sulfonamide’s electron-withdrawing nature stabilizes the transition state.

- Polarization effects : The -CF₃ group withdraws electron density, making the β-carbon more electrophilic.

For example, in phosphorothioate synthesis, reaction with thioureas proceeds at 50°C in acetone, yielding 85–90% conversion .

Advanced: What challenges arise in crystallizing this compound, and how can X-ray diffraction parameters be adjusted to resolve its molecular structure?

Methodological Answer:

Crystallization challenges include:

- Low solubility : Use slow evaporation from DCM/hexane (1:3) at 4°C.

- Disorder in CF₃ groups : Collect high-resolution data (θ > 25°) and refine anisotropic displacement parameters.

In a related structure (N-(2-bromophenyl)-4-methylbenzenesulfonamide), monoclinic space group P2₁/c with Z = 4 was resolved using Mo-Kα radiation (λ = 0.71073 Å). Key bond lengths: S-N = 1.63 Å, C-Br = 1.91 Å .

Advanced: How should researchers address discrepancies between computational modeling predictions and experimental NMR data for this compound derivatives?

Methodological Answer:

- Verify solvent effects : Simulate NMR shifts using IEF-PCM (integral equation formalism polarizable continuum model) with DMSO or CDCl₃ as solvents.

- Check conformational flexibility : Use DFT (B3LYP/6-311+G(d,p)) to model rotamers of the bromoethyl chain.

- Cross-validate with DEPT-135 : Confirm carbon hybridization states if experimental ¹³C peaks deviate >2 ppm from calculations .

Basic: What are the common intermediates derived from this compound in multi-step organic syntheses, and what coupling reactions are they involved in?

Methodological Answer:

Key intermediates include:

- Thioether derivatives : React with NaSH to form -SH intermediates for Heck couplings .

- Phosphorothioates : Reaction with phosphines (e.g., PPh₃) yields ligands for catalytic cycles .

- Azide derivatives : NaN₃ substitution enables click chemistry (e.g., CuAAC with alkynes).

Advanced: What mechanistic insights explain the formation of byproducts during the alkylation of 4-trifluoromethyl benzenesulfonamide with 1,2-dibromoethane?

Methodological Answer:

Major byproducts include:

- Di-alkylated species : Caused by excess 1,2-dibromoethane. Mitigate by stepwise addition.

- Elimination products (vinyl sulfonamides) : Formed at temperatures >80°C. Control via lower reaction temperatures (60–70°C) and inert atmosphere (N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.